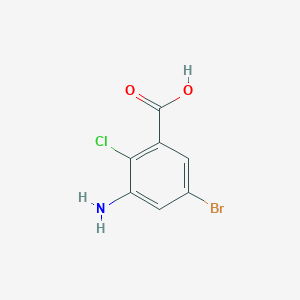

3-Amino-5-Brom-2-Chlorobenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-bromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a benzoic acid core, making it a versatile intermediate in organic synthesis .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically interact with various biological targets via nucleophilic substitution .

Mode of Action

The mode of action of 3-Amino-5-bromo-2-chlorobenzoic acid is likely to involve interactions with its targets through nucleophilic substitution . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the target molecule. The specifics of these interactions would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Given its structural similarity to benzylic halides, it might be involved in pathways where these compounds play a role .

Result of Action

Based on its potential mode of action, it could cause modifications in target molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 3-Amino-5-bromo-2-chlorobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Biochemische Analyse

Biochemical Properties

3-Amino-5-bromo-2-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of 3-Amino-5-bromo-2-chlorobenzoic acid on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its impact on cellular processes . Understanding these effects is essential for evaluating the compound’s potential therapeutic or toxicological applications.

Molecular Mechanism

The molecular mechanism of 3-Amino-5-bromo-2-chlorobenzoic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it participates in free radical reactions, where it loses the N-bromo atom and forms a succinimidyl radical . These molecular interactions are critical for understanding how the compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-bromo-2-chlorobenzoic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. For example, it has been observed that the proportion of dibromo impurity increases significantly as the reaction temperature changes . These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Amino-5-bromo-2-chlorobenzoic acid can vary with different dosages in animal models. Understanding the threshold effects, as well as any toxic or adverse effects at high doses, is crucial for evaluating the compound’s safety and efficacy. For instance, the compound has been shown to cause skin and eye irritation, indicating potential adverse effects at higher doses .

Metabolic Pathways

3-Amino-5-bromo-2-chlorobenzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it participates in nucleophilic substitution reactions, which are part of its metabolic pathways

Transport and Distribution

The transport and distribution of 3-Amino-5-bromo-2-chlorobenzoic acid within cells and tissues are important for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, influencing its distribution. For instance, it has been observed to cause respiratory tract irritation, indicating its distribution within the respiratory system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-chlorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzoic acid.

Bromination: The 2-chlorobenzoic acid undergoes bromination to introduce the bromo substituent at the 5-position.

Amination: The brominated product is then subjected to amination to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for 3-Amino-5-bromo-2-chlorobenzoic acid often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amination: Employing ammonia or an amine source under catalytic conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-bromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-3-bromo-5-methylbenzoic acid

- 2-Amino-3,5-dibromobenzoic acid

- 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

- 2-Amino-3-bromo-5-fluorobenzoic acid

- 2-Amino-3-bromo-5-(trifluoromethyl)benzoic acid .

Comparison:

- Uniqueness: 3-Amino-5-bromo-2-chlorobenzoic acid is unique due to the specific arrangement of amino, bromo, and chloro substituents on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

- Chemical Properties: Compared to similar compounds, it may exhibit different reactivity patterns and stability under various conditions.

- Biological Activity: The presence of different substituents can lead to variations in biological activity, influencing its potential use in medicinal chemistry and drug development .

Biologische Aktivität

3-Amino-5-bromo-2-chlorobenzoic acid (ABC) is a benzoic acid derivative characterized by its unique combination of amino, bromo, and chloro substituents. This structural configuration endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of ABC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 3-Amino-5-bromo-2-chlorobenzoic acid is C7H5BrClN1O2. The presence of halogen atoms (bromine and chlorine) along with an amino group contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 227.48 g/mol |

| Melting Point | 150 - 153 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approx. 4.5 |

Target Interactions

ABC is known to interact with various biological targets through nucleophilic substitution reactions, a common mechanism for benzylic halides. These interactions can lead to modifications in target molecules, affecting their function and activity.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to enzyme inhibition and cellular signaling. It has been shown to influence pathways associated with inflammation and cancer progression, indicating its potential as a therapeutic agent.

Cellular Effects

Research indicates that ABC affects cell function by modulating cell signaling pathways and gene expression. Notably, it has been associated with respiratory tract irritation and gastrointestinal toxicity, highlighting its impact on cellular processes.

In Vitro Studies

In vitro studies have demonstrated that ABC exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction.

Case Studies

- Anticancer Activity : A study investigated the effects of ABC on MCF-7 breast cancer cells, revealing that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation.

- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of ABC in a murine model of acute inflammation. Results indicated that ABC reduced pro-inflammatory cytokine levels, suggesting a potential role in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

3-amino-5-bromo-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCUZBBWURDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.